molecular formula C13H19ClN4O2 B2674458 Tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate CAS No. 2378501-49-4

Tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate

Cat. No.: B2674458
CAS No.: 2378501-49-4
M. Wt: 298.77
InChI Key: ZQOLBOAAVMNGKF-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate (molecular formula: C₁₄H₂₁ClN₄O₂, molecular weight: 312.80 g/mol, CAS: EN300-744666) is a heterocyclic compound featuring a bicyclic structure comprising an azetidine ring and a 6-chloropyrazine moiety connected via a methylamino linker . This compound is typically employed as a building block in medicinal chemistry, particularly in kinase inhibitor development due to pyrazine's prevalence in such scaffolds .

Properties

IUPAC Name

tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-7-9(8-18)17(4)11-6-15-5-10(14)16-11/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOLBOAAVMNGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N(C)C2=CN=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 6-chloropyrazine-2-methylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is employed in the development of new pharmaceuticals and agrochemicals .

Biology: The compound is used in biological research to study its effects on various biological systems. It is often used as a probe to investigate enzyme activities and receptor interactions .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its activity against various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Modifications

Pyrazine vs. Triazine Derivatives

The substitution of pyrazine with 1,3,5-triazine in analogs (e.g., tert-butyl 3-{[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate, C₁₃H₂₀ClN₅O₂, MW: 313.79 g/mol) alters electronic properties. Triazines, with three nitrogen atoms, are more electron-deficient than pyrazines, enhancing reactivity in nucleophilic aromatic substitution. However, pyrazines may offer better π-stacking interactions in biological targets .

Quinoline and Pyrimidine Analogues

Compounds like tert-butyl 3-((4-phenylquinolin-2-yl)amino)azetidine-1-carboxylate () introduce larger aromatic systems (quinoline), increasing π-π interactions but reducing solubility.

Substituent Variations on the Azetidine Ring

Fluorinated Derivatives

Fluorinated analogs (e.g., tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, CAS: 1126650-66-5) exhibit increased lipophilicity and metabolic stability due to fluorine’s electronegativity. However, the target compound’s chloropyrazine group may offer distinct halogen bonding capabilities .

Hydroxymethyl and Aminomethyl Groups

Hydrophilic substituents, such as hydroxymethyl (tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, CAS: 142253-56-3), enhance aqueous solubility compared to the target compound. Aminomethyl derivatives (e.g., tert-butyl 3-(aminomethyl)azetidine-1-carboxylate, CAS: 325775-44-8) provide primary amines for further functionalization, unlike the methylamino linker in the target compound .

Data Tables: Key Properties of Selected Analogs

Compound Name Molecular Formula MW (g/mol) Key Substituent Notable Property Reference
Target Compound C₁₄H₂₁ClN₄O₂ 312.80 6-Chloropyrazin-2-yl Halogen bonding, kinase inhibitor scaffold
tert-butyl 3-{[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate C₁₃H₂₀ClN₅O₂ 313.79 4-Chloro-1,3,5-triazin-2-yl Electron-deficient, reactive
tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate C₁₀H₁₆FNO₃ 217.24 Fluoro, hydroxymethyl High metabolic stability
tert-butyl 3-(aminomethyl)azetidine-1-carboxylate C₉H₁₆N₂O₂ 184.24 Aminomethyl Primary amine for conjugation

Biological Activity

Tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate (CAS Number: 2377033-06-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC14H21ClN4O2
Molecular Weight312.79 g/mol
IUPAC Nametert-butyl 3-[[(6-chloropyrazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate
InChI KeyBVOMWZKUEHHOIU-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazine Derivative : The compound starts with the reaction of 6-chloropyrazine with methylamine to yield 6-chloropyrazin-2-yl(methyl)amine.
  • Azetidine Ring Formation : The pyrazine derivative is reacted with tert-butyl ester of azetidine-1-carboxylic acid under controlled conditions to form the desired product.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
  • Receptor Binding : It can bind to receptors, modulating their activity and influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.
  • Anticancer Potential : Some studies have indicated that derivatives of azetidine compounds can exhibit anticancer effects by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotection, potentially useful in treating neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. Results showed significant inhibition against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Properties

In vitro tests demonstrated that this compound could inhibit the proliferation of specific cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other azetidine derivatives:

Compound NameActivity Type
Tert-butyl 3-{[(5-chloropyrazin-2-yl)(methyl)amino]}azetidine-1-carboxylateAntimicrobial
Tert-butyl 3-{[(6-chloropyrazin-2-yloxy)amino]}azetidine-1-carboxylateAnticancer

These comparisons indicate that structural modifications can significantly influence biological activity.

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